Cinacalcet Impurity F
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(1-naphthalen-1-ylethyl)-3-[3-(trifluoromethyl)cyclohexyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28F3N/c1-16(20-13-5-10-18-9-2-3-12-21(18)20)26-14-6-8-17-7-4-11-19(15-17)22(23,24)25/h2-3,5,9-10,12-13,16-17,19,26H,4,6-8,11,14-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMWBBKISVXOSST-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)NCCCC3CCCC(C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structural Identity and Mechanistic Pathways of Formation for Cinacalcet Impurity F
Elucidation of the Chemical Structure of Cinacalcet (B1662232) Impurity F in Relation to Cinacalcet
Cinacalcet is an active pharmaceutical ingredient (API) with the chemical name N-[(1R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine. daicelpharmastandards.comthieme-connect.com Like many synthetic compounds, Cinacalcet can contain impurities that may originate from the manufacturing process or degradation. google.com One such process-related impurity is Cinacalcet Impurity F.
This compound is chemically identified as N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine hydrochloride. synzeal.comglppharmastandards.com It is also referred to by the synonym Hexahydrophenyl Cinacalcet. synzeal.com The core structural difference between Cinacalcet and Impurity F lies in the aromaticity of the substituted ring attached to the propyl chain. In Cinacalcet, this is a phenyl ring, whereas in Impurity F, the phenyl ring has been fully saturated to form a cyclohexyl ring. synzeal.comglppharmastandards.com This hydrogenation accounts for the difference in their molecular formulas and weights, with Impurity F containing an additional six hydrogen atoms. daicelpharmastandards.comnih.gov
Table 1: Comparison of Cinacalcet and this compound
| Feature | Cinacalcet | This compound |
|---|---|---|
| Chemical Name | N-[(1R)-1-(1-Naphthyl)ethyl]-3-[3-(trifluoromethyl)phenyl]propan-1-amine | N-((R)-1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)cyclohexyl)propan-1-amine |
| Synonym | - | Hexahydrophenyl Cinacalcet synzeal.com |
| Molecular Formula | C22H22F3N daicelpharmastandards.com | C22H28F3N glppharmastandards.comnih.gov |
| Molecular Weight | 357.4 g/mol daicelpharmastandards.com | 363.46 g/mol glppharmastandards.com |
| CAS Number (Free Base) | 226256-56-0 synzeal.com | 1271930-12-1 glppharmastandards.com |
| Chemical Structure |
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Comprehensive Analysis of Mechanistic Pathways for the Generation of this compound
The presence of impurities in an active pharmaceutical ingredient is generally attributable to two primary sources: the synthetic process or subsequent degradation of the drug substance. daicelpharmastandards.comgoogle.com For this compound, the available scientific literature points exclusively towards a synthetic origin.
The formation of this compound is identified as a process-related event occurring during the chemical synthesis of Cinacalcet. daicelpharmastandards.com This impurity is not a carryover from initial raw materials in its final form but is instead generated during specific chemical transformations.
Several synthetic routes for Cinacalcet involve the catalytic hydrogenation of an intermediate to achieve the desired molecular structure. thieme-connect.comub.edu For example, one reported synthesis involves the hydrogenation of 3-(3-trifluoromethylphenyl)acrylic acid to 3-(3-trifluoromethylphenyl)propionic acid using a palladium on carbon (Pd/C) catalyst. nih.govbeilstein-journals.org During such reduction steps, the potential for over-reduction exists. The formation of Impurity F is a direct consequence of the unintended hydrogenation of the trifluoromethyl-substituted phenyl ring of a synthetic intermediate to the corresponding cyclohexyl ring. synzeal.comnih.gov Research has noted that the reduction of the phenyl ring can occur concurrently with the desired reduction of other functional groups, such as a carbon-carbon double bond. nih.govbeilstein-journals.org
The reagents and conditions employed during synthesis play a critical role in the impurity profile of the final product. daicelpharmastandards.com In the context of this compound, the key factors are the components of the catalytic hydrogenation step. The choice of catalyst, such as palladium on carbon, catalyst loading, hydrogen pressure, temperature, and reaction solvent can significantly influence the reaction's selectivity. ub.edunih.gov Aggressive hydrogenation conditions can favor the undesired side reaction of aromatic ring saturation, leading to the formation of Impurity F. nih.gov For instance, while solvents like methanol (B129727) can be used, they have also been associated with the formation of other by-products, prompting the use of alternative solvents like toluene (B28343) to enhance reaction specificity. ub.edu
The generation of this compound is a classic example of a side reaction occurring during the manufacturing process. google.com The primary, intended reaction may be the reduction of an imine or a carbon-carbon double bond within a Cinacalcet precursor. thieme-connect.comnih.gov However, a competing and undesired side reaction—the saturation of the aromatic phenyl ring—can occur under the same conditions, yielding Impurity F. nih.gov The control of this side reaction is a critical objective during process development to ensure the purity of the final API. google.com
Table 2: Potential Synthetic Factors Influencing Formation of this compound
| Factor | Influence on Impurity F Formation |
|---|---|
| Catalyst Type & Activity | Highly active catalysts may increase the rate of aromatic ring hydrogenation. nih.gov |
| Hydrogen Pressure | Higher pressures can drive the over-reduction of the phenyl ring. nih.gov |
| Reaction Temperature | Elevated temperatures can provide the energy needed to overcome the activation barrier for aromatic ring reduction. ub.edu |
| Reaction Time | Extended reaction times may increase the extent of over-reduction once the primary reduction is complete. |
| Solvent | The choice of solvent can affect catalyst activity and reaction kinetics. ub.edu |
Forced degradation studies are essential to understand a drug's stability and to identify potential degradation products. researchgate.netresearchgate.net Cinacalcet has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis. researchgate.netbhu.ac.in
The results of these studies indicate that Cinacalcet is particularly susceptible to oxidative degradation. mdpi.comgoogle.com The presence of peroxide impurities, which can be found in common pharmaceutical excipients, can lead to the formation of degradation products such as Cinacalcet N-oxide. google.commdpi.com Hydrolysis can also lead to cleavage of the molecule. mdpi.com
However, the scientific literature does not support the formation of this compound via any of these degradation pathways. The chemical transformation required to generate Impurity F—the reduction of a stable aromatic ring to a saturated cyclohexane (B81311) ring—is a hydrogenation reaction that necessitates specific catalytic conditions typical of chemical synthesis, not the conditions associated with degradation such as heat, humidity, or oxidation. nih.govresearchgate.net
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| (R)-(+)-1-(1-Naphthyl)ethylamine |
| 1-(2-naphthyl)ethylamine |
| 3-(3-trifluoromethylphenyl)acrylic acid |
| 3-(3-trifluoromethylphenyl)propionic acid |
| Cinacalcet |
| This compound |
| Cinacalcet N-oxide |
| Hydrogen |
| Methanol |
| Palladium on carbon |
Degradation-Induced Formation of this compound
Oxidative Degradation Routes of Cinacalcet Yielding Impurity F
Forced degradation studies are a critical component of drug development, designed to understand how a drug substance behaves under stress conditions. In the case of Cinacalcet, oxidative stress testing has been performed extensively. Studies show that Cinacalcet, a secondary amine, is susceptible to oxidation, particularly when exposed to peroxide stress conditions. researchgate.netresearchgate.netscispace.comscispace.com
The general mechanism for the oxidation of a secondary amine like Cinacalcet involves the initial formation of a hydroxylamine. mdpi.comnih.gov This intermediate can then undergo further reactions, such as the elimination of water and subsequent hydrolysis, to yield a primary amine and an aldehyde. mdpi.comnih.gov Research has confirmed that Cinacalcet hydrochloride degrades significantly under peroxide stress. researchgate.netscispace.com However, across the reviewed literature on oxidative degradation of Cinacalcet, the formation of this compound, the hexahydrophenyl derivative, is not reported as a resulting degradant. nih.gov
Photolytic Degradation Mechanisms Leading to this compound
Photostability testing is mandated by regulatory bodies like the International Council for Harmonisation (ICH) to ensure that drug products maintain their integrity upon exposure to light. Cinacalcet has been subjected to photolytic stress studies as per these guidelines, which can involve exposure to UV and visible light for extended periods (e.g., 1.2 million lux hours and 200 watt hours/m²). researchgate.netgoogle.com
Despite these rigorous testing conditions, multiple studies have concluded that Cinacalcet is largely stable under photolytic stress. researchgate.net Specifically, one study reported that no degradation was observed during photo stress trials. nih.gov Consequently, there is no evidence in the available scientific literature to suggest that this compound is formed through photolytic degradation mechanisms. researchgate.netlgcstandards.com
Hydrolytic Degradation Pathways of Cinacalcet Generating Impurity F
Hydrolysis is a common degradation pathway for pharmaceuticals. To assess this, Cinacalcet has been exposed to forced degradation under acidic, basic, and neutral (water) conditions at elevated temperatures. researchgate.netresearchgate.net
The results from these studies are somewhat mixed. Some research indicates that Cinacalcet experiences a low level of degradation under both acidic (up to 4.6%) and basic (up to 6.2%) conditions. bhu.ac.in Conversely, other comprehensive stress studies found no degradation in acid, base, or water stress tests. nih.gov Regardless of the degree of degradation observed, none of the published studies have identified this compound as a product of hydrolytic degradation pathways. researchgate.netlgcstandards.com
Thermal Stress-Induced Formation of this compound
To evaluate the stability of Cinacalcet at elevated temperatures, the drug substance has been subjected to thermal stress conditions, such as exposure to dry heat at temperatures ranging from 80°C to 105°C for several days. google.combhu.ac.in The findings from these studies consistently demonstrate that Cinacalcet is a thermally stable compound. bhu.ac.in No significant degradation was reported even under these accelerated heat conditions. nih.gov Therefore, the formation of this compound as a result of thermal stress is not supported by the available research data. researchgate.net
Impurity Formation During Storage and Handling of Cinacalcet Drug Substance
The stability of a drug substance during storage and handling is crucial for maintaining its quality and safety. For Cinacalcet, recommended storage conditions include keeping it in a tightly closed container in a dry, well-ventilated place. lgcstandards.com Specific handling precautions involve avoiding contact with strong oxidizing agents, as they can promote degradation. cleanchemlab.com
While impurities can arise from the degradation of the active pharmaceutical ingredient (API) itself during storage, the formation of this compound under normal storage and handling conditions has not been documented in the reviewed literature. lgcstandards.comgoogle.com Its presence is more likely attributable to being a process-related impurity carried over from the synthesis of Cinacalcet, rather than a product of degradation during storage. nih.gov
Chromatographic Separation Techniques for this compound
Chromatographic techniques are fundamental in separating and identifying impurities within drug substances. For Cinacalcet and its related compounds, High-Performance Liquid Chromatography (HPLC) is a primary and extensively validated method, while Gas Chromatography (GC) and Capillary Electrophoresis (CE) offer alternative or complementary approaches. pharmainfo.insigmaaldrich.comijrpb.comijrpr.com
High-Performance Liquid Chromatography (HPLC) Method Development and Optimization for this compound
The development of a robust, stability-indicating HPLC method is crucial for accurately quantifying this compound and other related substances. bhu.ac.inresearchgate.net This involves a systematic optimization of various chromatographic parameters to achieve the desired separation and sensitivity.
The choice of the stationary phase is a critical factor in achieving effective separation of Cinacalcet and its impurities. Reversed-phase chromatography is the most common approach.
C18 and C8 Columns: Initial method development often involves screening C18 and C8 columns. Studies have shown that while C18 columns can provide good separation, they may lead to excessively long run times. nih.gov
Phenyl Columns: Phenyl stationary phases offer alternative selectivity due to pi-pi interactions with the aromatic rings present in the Cinacalcet molecule and its impurities. A method utilizing a Purospher® STAR Phenyl column (150 x 4.6 mm, 5 µm) has demonstrated successful separation. sigmaaldrich.com
Shielded RP18 Columns: To achieve shorter run times without compromising resolution, Ultra-Performance Liquid Chromatography (UPLC) with columns like the Acquity BEH Shield RP18 (100 × 2.1 mm, 1.7 µm) has been successfully employed. researchgate.netnih.gov
Cyano (CN) Columns: An Ascentis Express ES-CN column (150mm × 4.6mm × 2.7μm) has also been used in a validated stability-indicating RP-HPLC method for separating related substances of Cinacalcet. ejbps.com
Butyl Columns: A YMC pack butyl column was utilized in one study for the separation of Cinacalcet and its process impurities. bhu.ac.in
The selection is often guided by achieving optimal resolution between the main component and all potential impurities, including Impurity F.
The mobile phase composition, including the organic modifier, aqueous buffer, and pH, plays a pivotal role in the retention and elution of Cinacalcet and its impurities.
Organic Modifiers: Acetonitrile and methanol are the most commonly used organic solvents. Acetonitrile often provides sharper peaks and better resolution compared to methanol. researchgate.net The ratio of organic modifier to aqueous buffer is a key parameter adjusted during method development.
Aqueous Phase and pH Control: Phosphate (B84403) and perchlorate (B79767) buffers are frequently used to control the pH of the mobile phase. The pH is a critical parameter, with values typically ranging from 2.5 to 6.6. sigmaaldrich.combhu.ac.innih.gov Adjusting the pH can significantly impact the retention times and selectivity of the separation. For instance, a mobile phase containing a pH 6.6 phosphate buffer has been used effectively. nih.gov Another method employed a phosphate buffer at pH 3.0. bhu.ac.inbiointerfaceresearch.com A 10 mmol/L sodium perchlorate solution adjusted to pH 2.5 has also been reported. sigmaaldrich.com
Gradient Elution: Gradient elution is commonly employed to achieve optimal separation of all impurities within a reasonable timeframe. A typical gradient involves a gradual increase in the proportion of the organic modifier (e.g., acetonitrile) over the course of the analysis. sigmaaldrich.comnih.gov This allows for the elution of early-eluting impurities with good resolution while ensuring that late-eluting components are eluted efficiently.
Table 1: Examples of HPLC Mobile Phase Compositions for Cinacalcet Impurity Analysis
| Mobile Phase A (Aqueous) | Mobile Phase B (Organic) | pH | Gradient Program | Reference |
| 10 mmol/L Sodium perchlorate solution | Acetonitrile | 2.5 | 0-0.5 min 2.5% B, in 4.5 min to 95%B, 2 min 95%B, 3 min at 2.5%B | sigmaaldrich.com |
| 0.02 M potassium dihydrogen orthophosphate buffer with 1 mL triethylamine | Acetonitrile | 6.6 | Gradient elution | nih.gov |
| Phosphate buffer | Acetonitrile | 3.0 | Not specified | bhu.ac.inbiointerfaceresearch.com |
| 10 mM aqueous ammonium (B1175870) acetate | Acetonitrile | Not specified | Gradient elution | researchgate.net |
| Phosphate buffer | Acetonitrile | 3.0 | Isocratic (40:60 v/v) | biointerfaceresearch.com |
This table is for illustrative purposes and specific gradient conditions vary between methods.
Ultraviolet (UV) detection is the standard for analyzing Cinacalcet and its impurities due to the presence of chromophores in their molecular structures.
Wavelength Selection: The detection wavelength is chosen to maximize the response for both the API and its impurities. Commonly used wavelengths include 215 nm, 223 nm, 271 nm, and 282 nm. sigmaaldrich.comijrpb.comnih.govbiointerfaceresearch.com Individual stock solutions of Cinacalcet and its impurities are often scanned with a photodiode array (PDA) detector from 200 to 400 nm to determine the optimal detection wavelength. researchgate.netnih.gov
Photodiode Array (PDA) Detection: A PDA detector offers the advantage of acquiring the entire UV spectrum for each peak, which is invaluable for peak purity analysis and identifying co-eluting substances. researchgate.netnih.gov This capability is essential for stability-indicating methods where degradation products might interfere with the quantification of known impurities.
Gas Chromatography (GC) for Volatile Species and Derivatization Approaches
While HPLC is the primary technique for non-volatile impurities like this compound, Gas Chromatography (GC) is suitable for the analysis of volatile or semi-volatile impurities that may be present in the drug substance or arise from the synthetic process.
For Cinacalcet, GC-MS/MS methods have been developed for the simultaneous estimation of potentially genotoxic impurities such as 4-Nitrobenzotrifluoride (4-NBTF), 4-Aminobenzotrifluoride (4-ABTF), and Benzotrichloride (BTC). ijpsnonline.com Although not directly analyzing for Impurity F, this demonstrates the application of GC for related volatile substances. A study on the synthesis of Cinacalcet also utilized GC-MS to identify impurities formed during the reduction process. beilstein-journals.org
Derivatization is a technique used in GC to improve the volatility and thermal stability of non-volatile compounds, making them amenable to GC analysis. While specific derivatization approaches for this compound are not extensively detailed in the provided context, this remains a potential strategy if direct GC analysis is required and the impurity lacks sufficient volatility.
Capillary Electrophoresis (CE) for Charge-Based Separation of this compound
Capillary Electrophoresis (CE) offers an alternative separation mechanism based on the charge-to-mass ratio of analytes in an electric field. xjtu.edu.cnsci-hub.se It is a powerful technique for the analysis of chiral compounds and impurities. nih.govmdpi.com
Several studies have highlighted the use of CE for the analysis of Cinacalcet and its impurities. pharmainfo.in A capillary zone electrophoresis (CZE) method was developed for the simultaneous determination of the enantiomeric purity and related impurities of Cinacalcet. mdpi.comresearchgate.net This method utilized (2-hydroxypropyl)-γ-cyclodextrin as a chiral selector. researchgate.net
CE provides several advantages, including high separation efficiency, short analysis times, and low consumption of samples and reagents, making it a valuable and "green" complementary technique to HPLC. nih.gov The separation in CE is influenced by factors such as the pH of the background electrolyte (BGE), the type and concentration of any chiral selectors, and the applied voltage. mdpi.com
Supercritical Fluid Chromatography (SFC) as an Alternative Separation Technique
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and green analytical technique in pharmaceutical analysis, offering a viable alternative to traditional methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). twistingmemoirs.comresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the primary component of the mobile phase. twistingmemoirs.comteledynelabs.com This unique state of matter provides low viscosity and high diffusivity, which translates to faster separations and higher efficiency. chromatographytoday.com
For the analysis of pharmaceutical impurities such as this compound, SFC presents several key advantages:
Speed and Efficiency: The low viscosity of the supercritical fluid mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC. chromatographytoday.com
Orthogonal Selectivity: SFC often provides different elution patterns compared to reversed-phase LC, even when using the same stationary phase. chromatographytoday.com This orthogonality is invaluable for resolving impurities that may co-elute with the main active pharmaceutical ingredient (API) or other impurities in LC methods.
Green Chemistry: The primary use of CO2, a non-toxic and readily available solvent, drastically reduces the consumption of organic solvents, aligning with green chemistry principles and creating safer working conditions. twistingmemoirs.comteledynelabs.com
Enhanced Detection: SFC is highly compatible with various detectors, including mass spectrometry (SFC-MS). The gaseous nature of the mobile phase post-expansion can lead to higher ionization efficiency in the MS source, potentially increasing sensitivity. chromatographytoday.comeuropeanpharmaceuticalreview.com
In the context of impurity profiling, SFC's ability to separate structurally similar compounds makes it particularly suitable. twistingmemoirs.com The technique's parameters, such as pressure, temperature, and the composition of the co-solvent, can be fine-tuned to optimize the separation of complex mixtures. waters.com While specific application notes detailing the separation of this compound using SFC are not prevalent in public literature, the characteristics of SFC make it an ideal candidate for developing robust and efficient methods for its quantification and control. The ability to couple SFC with mass spectrometry (SFC-MS) further enhances its utility, providing both separation and identification capabilities in a single run. europeanpharmaceuticalreview.com
Spectroscopic and Spectrometric Techniques for the Structural Characterization and Identification of this compound
The definitive identification and structural elucidation of pharmaceutical impurities are critical for understanding their origin and potential impact. A combination of spectroscopic and spectrometric techniques is typically employed to gather comprehensive structural information on impurities like this compound. researchgate.net
Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pattern Analysis of this compound
Mass spectrometry is an indispensable tool in pharmaceutical impurity profiling due to its high sensitivity and ability to provide molecular weight and structural information. researchgate.net For this compound, MS analysis is crucial for confirming its mass and understanding its fragmentation behavior, which aids in its identification.
Hyphenating separation techniques with mass spectrometry provides a powerful platform for analyzing complex mixtures and identifying trace-level impurities.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is the most widely used technique for impurity profiling in the pharmaceutical industry. chimia.ch LC-MS/MS methods have been developed for the quantification of Cinacalcet and its impurities in various matrices. researchgate.netnih.govresearchgate.net These methods often use a reversed-phase column for separation followed by tandem mass spectrometry for detection. researchgate.net The high sensitivity and selectivity of LC-MS/MS allow for the detection and quantification of impurities at very low levels. nih.gov For instance, a validated LC-MS/MS method for Cinacalcet in human plasma demonstrated excellent linearity and precision, showcasing the technique's robustness. wisdomlib.org Forced degradation studies of Cinacalcet have utilized LC-MS/MS to separate and characterize degradation products, a process analogous to identifying process-related impurities. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is particularly suitable for volatile and thermally stable impurities. While its direct application for this compound might depend on the impurity's specific properties, GC-MS has been successfully used to determine other potential genotoxic impurities in Cinacalcet Hydrochloride. ijpsnonline.comresearchgate.net One such method utilized a DB-624 column with an electron ionization (EI) source for the simultaneous estimation of three impurities, demonstrating high sensitivity with detection limits in the parts-per-million (ppm) range. ijpsnonline.comresearchgate.net
Capillary Electrophoresis-Mass Spectrometry (CE-MS): CE offers a different separation mechanism compared to LC and GC, providing an orthogonal approach for impurity analysis. nih.gov Its high separation efficiency makes it suitable for resolving complex mixtures. researchgate.net CE-MS has been recognized for its potential in impurity profiling, capable of detecting impurities at levels below 0.1%. rroij.com While specific CE-MS methods for this compound are not widely documented, methods have been developed for the analysis of Cinacalcet and its other impurities, highlighting the technique's applicability. researchgate.netpharmainfo.in The combination of CE with MS provides both high-resolution separation and sensitive detection for comprehensive characterization. asiapharmaceutics.info
Table 1: Overview of Hyphenated Mass Spectrometry Techniques for Impurity Analysis
| Technique | Principle | Typical Application for Cinacalcet Analysis | Advantages |
| LC-MS/MS | Separates compounds based on their partitioning between a liquid mobile phase and a solid stationary phase, followed by mass analysis. | Quantification of Cinacalcet and its impurities in bulk drugs and biological fluids. researchgate.netnih.govwisdomlib.org | High sensitivity, wide applicability, robust and well-established. chimia.ch |
| GC-MS | Separates volatile and thermally stable compounds in a gaseous mobile phase, followed by mass analysis. | Determination of volatile and genotoxic impurities in Cinacalcet HCl. ijpsnonline.comresearchgate.net | Excellent for volatile compounds, high resolution. |
| CE-MS | Separates ions based on their electrophoretic mobility in a capillary, followed by mass analysis. | Orthogonal separation for impurity profiling and chiral separations. nih.govresearchgate.net | High separation efficiency, low sample and solvent consumption. asiapharmaceutics.info |
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are essential for determining the elemental composition of an unknown impurity. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), HRMS allows for the confident assignment of an empirical formula to this compound. This information is a critical step in its structural elucidation, significantly narrowing down the possibilities for its chemical structure. The accurate mass data obtained from HRMS, combined with fragmentation data from MS/MS, provides a powerful basis for proposing a definitive structure. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation of this compound (1D and 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including pharmaceutical impurities. rsc.org It provides detailed information about the carbon-hydrogen framework of a molecule. creative-biostructure.com
For this compound, a suite of NMR experiments would be employed:
1D NMR (¹H and ¹³C): ¹H NMR provides information about the number, environment, and connectivity of protons, while ¹³C NMR reveals the types of carbon atoms present in the molecule. rsc.org
2D NMR: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivities between atoms. pharmainfo.in COSY identifies proton-proton couplings, HSQC correlates directly bonded carbon-hydrogen pairs, and HMBC shows correlations between protons and carbons over two to three bonds. This wealth of information allows for the complete assembly of the molecular structure of this compound. rsc.org
Studies on Cinacalcet itself have utilized a full range of 1D and 2D NMR experiments for its characterization, and the same principles are directly applicable to the structural determination of its impurities. researchgate.netresearchgate.net The unequivocal structural confirmation provided by NMR is crucial for regulatory submissions and for understanding the impurity's formation pathway. wiley.com
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Fingerprinting
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate. Different functional groups (e.g., C=O, N-H, C-F) absorb at characteristic frequencies, making IR an excellent tool for identifying which functional groups are present in this compound. google.com FT-IR has been used to characterize Cinacalcet and its degradation products, demonstrating its utility in identifying structural changes. researchgate.netnih.gov For example, the presence of a carbonyl group in a related impurity was identified by its characteristic absorption at 1693 cm⁻¹. google.com
Raman Spectroscopy: Raman spectroscopy provides similar information to IR but is based on the inelastic scattering of light. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering complementary data to IR. It can be used as a fingerprinting technique to confirm the identity of this compound by comparing its spectrum to a reference standard.
Together, these spectroscopic techniques provide a comprehensive analytical toolkit for the detection, quantification, and definitive structural elucidation of this compound, ensuring the quality and safety of the Cinacalcet drug product.
Principles of Analytical Method Validation for this compound Quantification
To ensure that an analytical method is suitable for its intended purpose of quantifying this compound, it must undergo a thorough validation process. This validation is performed in accordance with guidelines established by the International Council for Harmonisation (ICH). nih.govresearchgate.netbiointerfaceresearch.comsemanticscholar.orgijpsnonline.comscirp.org The key parameters assessed during method validation include specificity, selectivity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, accuracy, precision, robustness, and ruggedness. nih.govsemanticscholar.orgjchr.org
Specificity and Selectivity Assessment to Distinguish this compound
Specificity is the ability of an analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. biointerfaceresearch.comsemanticscholar.org For this compound, this is typically demonstrated through forced degradation studies and analysis of placebo samples. nih.govsemanticscholar.org
In forced degradation studies, the drug substance is subjected to stress conditions such as acid, base, oxidation, heat, humidity, and light to generate potential degradation products. nih.govbiointerfaceresearch.comsemanticscholar.org The analytical method must then be able to separate this compound from the parent drug and any newly formed degradants. nih.govresearchgate.net The homogeneity of the analyte peak can be confirmed using a photodiode array detector, where the purity angle should be less than the purity threshold, indicating no co-eluting impurities. nih.govbiointerfaceresearch.com Analysis of a placebo sample spiked with this compound should also show no interference from the excipients at the retention time of the impurity. nih.govijrpr.com
Determination of Detection Limits (LOD) and Quantitation Limits (LOQ) for this compound
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) define the sensitivity of the analytical method. The LOD is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantitated as an exact value. The LOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. semanticscholar.orgjchr.org
These limits are often determined based on the signal-to-noise (S/N) ratio, with an S/N ratio of 3:1 typically used for LOD and 10:1 for LOQ. scirp.orgscirp.orgbhu.ac.in Alternatively, they can be calculated from the standard deviation of the response and the slope of the calibration curve. google.com For impurities related to Cinacalcet, LOD and LOQ values are often in the microgram per milliliter (µg/mL) or parts per million (ppm) range. nih.govbhu.ac.in For instance, in one study, the LOD and LOQ for various Cinacalcet impurities were found to be as low as 0.036 µg/mL and 0.11 µg/mL, respectively. nih.gov
Linearity and Range Evaluation for the Analytical Method
Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte over a specified range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. semanticscholar.orgjchr.org
To establish linearity, solutions are prepared at several concentration levels, typically from the LOQ up to a certain percentage of the analyte concentration (e.g., 150% of the specification level). biointerfaceresearch.comgoogle.com A calibration curve is then constructed by plotting the peak area (or another response) against the concentration. semanticscholar.org The linearity is evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1 (e.g., >0.999). biointerfaceresearch.comscirp.orgbhu.ac.in
Table 1: Example of Linearity Data for a Cinacalcet Impurity
| Concentration (µg/mL) | Peak Area |
| LOQ | 5,000 |
| 0.1 | 10,000 |
| 0.2 | 20,500 |
| 0.3 | 30,200 |
| 0.4 | 40,100 |
| 0.5 | 50,300 |
This is a hypothetical data table for illustrative purposes.
Accuracy and Precision Studies for this compound Measurements
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by performing recovery studies, where a known amount of the impurity is spiked into a sample matrix at different concentration levels (e.g., LOQ, 100%, and 150% of the target concentration). nih.govsemanticscholar.org The percentage recovery is then calculated. For Cinacalcet impurities, the mean recovery is typically expected to be within a range of 90% to 110%. biointerfaceresearch.combhu.ac.in
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is evaluated at three levels: repeatability (intra-day precision), intermediate precision (inter-day and inter-analyst variability), and reproducibility (inter-laboratory precision). semanticscholar.orgjchr.org For the analysis of Cinacalcet impurities, the %RSD for precision studies should generally be less than 5.4% at the LOQ level and often below 2.2% for higher concentrations. nih.govsemanticscholar.org
Table 2: Example of Accuracy and Precision Data for this compound
| Spiked Level | Recovery (%) | RSD (%) (Repeatability) | RSD (%) (Intermediate Precision) |
| LOQ | 98.5 | 4.8 | 5.1 |
| 100% | 101.2 | 1.5 | 1.8 |
| 150% | 99.8 | 1.2 | 1.5 |
This is a hypothetical data table for illustrative purposes.
Robustness and Ruggedness Testing of Analytical Procedures
Robustness is a measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage. semanticscholar.org For a chromatographic method, these variations might include changes in the flow rate (e.g., ±0.05 mL/min), column temperature (e.g., ±5°C), pH of the mobile phase (e.g., ±0.2 units), and mobile phase composition (e.g., ±10%). nih.govsemanticscholar.org The system suitability parameters, such as resolution and peak tailing, are monitored to ensure they remain within acceptable limits. nih.gov
Ruggedness is the degree of reproducibility of test results obtained by the analysis of the same samples under a variety of normal test conditions, such as different analysts, instruments, and days. biointerfaceresearch.comamazonaws.com This is often assessed as part of the intermediate precision study. semanticscholar.org
Conclusion
The management of pharmaceutical impurities is a complex yet essential endeavor that safeguards patient health and ensures the quality of medicines. The case of Cinacalcet (B1662232) Impurity F illustrates the importance of understanding the chemical identity, formation pathways, and analytical control of even minor components within a drug substance. Through the rigorous application of regulatory guidelines, advanced analytical techniques, and a deep understanding of chemical processes, the pharmaceutical industry can effectively manage impurities and deliver high-quality, safe, and effective treatments.
Impurity Profiling, Control Strategies, and Risk Assessment for Cinacalcet Impurity F
Development of Comprehensive Impurity Profiles for Cinacalcet (B1662232) Drug Substance
The impurity profile of an active pharmaceutical ingredient (API) is a detailed description of all identified and unidentified impurities present in the drug substance. For Cinacalcet, developing a comprehensive impurity profile is a critical regulatory requirement and a cornerstone of quality control. ub.edu This process involves the use of highly sensitive and specific analytical techniques to detect, identify, and quantify impurities that may arise during synthesis, purification, or storage.
The manufacturing process of Cinacalcet can result in several process-related impurities, including unreacted starting materials, intermediates, by-products, and degradation products. acs.org A thorough impurity profile must account for all potential impurities, such as diastereomers, regioisomers, and by-products from side reactions. acs.org Cinacalcet Impurity F, chemically identified as N-((R)-1-(Naphthalen-1-yl) ethyl)-3-(3-(trifluoromethyl) cyclohexyl) propan-1-amine, is one such process-related impurity that must be monitored.
The development of a comprehensive profile relies on analytical methods capable of separating Impurity F from the Cinacalcet API and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most common techniques employed for this purpose, often utilizing columns like the Acquity BEH Shield RP18 and photodiode array (PDA) detectors. acs.orgsenieer.com The goal is to create a complete picture of the impurities present in any given batch of Cinacalcet, ensuring that substances like Impurity F are consistently quantified.
Establishment of Scientifically Justified Acceptance Criteria and Reporting Thresholds for this compound
The establishment of limits for impurities is governed by guidelines from the International Council for Harmonisation (ICH), specifically ICH Q3A(R2), which addresses impurities in new drug substances. pharmtech.comnih.gov These guidelines provide a framework for setting reporting, identification, and qualification thresholds based on the maximum daily dose of the drug.
The thresholds are critical for ensuring patient safety. Impurities below the identification threshold are generally not required to be structurally identified unless they are expected to be unusually potent or toxic. pharmtech.com For impurities found at levels above the qualification threshold, toxicological studies are required to justify the proposed acceptance criterion.
The specific acceptance criterion for this compound in the final drug substance specification is not publicly disclosed but would be established based on these ICH principles. The limit would be justified by data from batch analyses, stability studies, and toxicological assessments if necessary.
Table 1: ICH Q3A(R2) Thresholds for Impurities in New Drug Substances
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day total intake (whichever is lower) | 0.15% or 1.0 mg per day total intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
Data sourced from ICH Q3A(R2) Guidelines. pharmtech.comnih.gov
Process Control and Mitigation Strategies for this compound Formation
The chemical structure of this compound features a cyclohexyl ring in place of the phenyl ring found in the Cinacalcet molecule. This structural difference strongly suggests that the impurity is formed via the over-hydrogenation of the aromatic ring of either a precursor or the final Cinacalcet molecule during a catalytic hydrogenation step in the manufacturing process. Several synthesis routes for Cinacalcet involve catalytic hydrogenation, for instance, to reduce a carbon-carbon double bond or an amide group. ub.edugoogle.commdpi.com The formation of similar cyclohexyl impurities from the reduction of aromatic rings is a known issue in the synthesis of other APIs, such as lisinopril (B193118) and salmeterol. senieer.comnih.gov
Based on this likely formation pathway, several mitigation strategies can be implemented to control the level of this compound:
Catalyst Selection: The choice of catalyst is critical. Highly active catalysts such as rhodium, or even forcing conditions with palladium or platinum, are known to reduce aromatic rings. libretexts.orgrsc.org Using a milder or more selective catalyst (e.g., specific grades of Palladium on Carbon) can minimize the unwanted side reaction.
Optimization of Process Parameters: The conditions of the hydrogenation reaction must be carefully controlled.
Hydrogen Pressure: Lowering the hydrogen pressure can reduce the likelihood of aromatic ring reduction. nih.gov
Temperature: Performing the reaction at a lower temperature can increase selectivity.
Reaction Time: Minimizing the reaction time to the point necessary for the desired transformation can prevent over-reduction.
Process Monitoring: Implementing in-process controls (IPCs) using techniques like HPLC to monitor the formation of Impurity F allows for the reaction to be stopped once the desired endpoint is reached, before significant levels of the impurity can form.
Purification: Developing effective purification steps, such as crystallization or chromatography, at the end of the synthesis can effectively remove or reduce the levels of Impurity F in the final API.
Application of Quality by Design (QbD) Principles to Control this compound
Quality by Design (QbD) is a systematic approach to development that begins with predefined objectives and emphasizes product and process understanding and process control, based on sound science and quality risk management. masterorganicchemistry.com The application of QbD principles is highly effective for controlling impurities like this compound.
In a QbD framework, the level of Impurity F is defined as a Critical Quality Attribute (CQA) of the Cinacalcet drug substance, as it has the potential to impact drug safety. The next step involves a risk assessment to identify the Critical Process Parameters (CPPs) that influence the formation of Impurity F. Based on the formation pathway discussed in section 4.3, these CPPs would likely include:
Hydrogenation catalyst type and loading
Hydrogen pressure
Reaction temperature
Reaction time
Through experimentation, a Design Space is established. The Design Space is the multidimensional combination and interaction of input variables (e.g., CPPs) that have been demonstrated to provide assurance of quality. Operating the manufacturing process within the established Design Space ensures that the level of this compound will consistently meet its acceptance criterion. This approach moves from a reactive "testing to quality" model to a proactive "building quality in" model.
Forced Degradation Studies and Stability-Indicating Method Development for Monitoring this compound
Forced degradation, or stress testing, is a crucial component of drug development that helps identify likely degradation products and demonstrates the specificity of analytical methods. acs.org For Cinacalcet, this involves subjecting the drug substance to harsh conditions such as acid and base hydrolysis, oxidation, heat, and photolysis. acs.orgsenieer.com Studies have shown that Cinacalcet hydrochloride degrades significantly under oxidative stress (e.g., with peroxide). acs.orgjopcr.com
The primary goal of these studies is to develop and validate a stability-indicating analytical method . Such a method must be able to accurately measure the decrease in the active ingredient content due to degradation and separate the API peak from all other peaks, including process-related impurities like Impurity F and any newly formed degradation products. ub.edusenieer.com This ensures that the method can be reliably used for stability studies and routine quality control. The validation process, conducted as per ICH guidelines, confirms the method's specificity, precision, accuracy, linearity, and robustness. acs.org
Table 2: Example Parameters for a Stability-Indicating UPLC Method for Cinacalcet
| Parameter | Condition |
| Column | Acquity BEH Shield RP18, 100 × 2.1 mm, 1.7 µm |
| Mobile Phase | Gradient mixture of pH 6.6 phosphate (B84403) buffer and acetonitrile |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 223 nm |
Data is representative of methods developed for Cinacalcet impurity analysis. acs.orgjopcr.com
Management and Characterization of Reference Standards for this compound
The accurate quantification of this compound is impossible without a well-characterized reference standard. google.com Reference standards are highly purified compounds used as a benchmark for confirming the identity and measuring the amount of an impurity in a sample. Certified reference standards for this compound are commercially available from various specialized suppliers.
The management of these reference standards is a critical GMP (Good Manufacturing Practice) activity. It includes:
Procurement and Synthesis: Obtaining the standard from a reputable supplier or through custom synthesis. Patents exist that describe methods for preparing cinacalcet impurities, providing a basis for such synthesis. openstax.org
Characterization: The identity and structure of the reference standard must be unequivocally confirmed using advanced analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Its purity is determined using a highly accurate chromatographic method.
Certification: A Certificate of Analysis (CoA) is issued, documenting the standard's identity, purity, and other critical properties.
Proper Storage and Handling: The standard must be stored under specified conditions (e.g., controlled temperature, protected from light) to prevent degradation and ensure its stability over time.
This characterized reference standard is then used in the validation of the analytical method and for the routine quantification of this compound in batches of the API.
Regulatory Compliance and Pharmacopoeial Standards for Cinacalcet Impurity F
Interpretation and Application of ICH Q3 Guidelines (Q3A, Q3B, Q3C, Q3D) to Cinacalcet (B1662232) Impurity F Control
The International Council for Harmonisation (ICH) has established a series of quality guidelines that are the global standard for impurity control in new drug substances and products. The control strategy for Cinacalcet Impurity F, an organic process-related impurity, is primarily dictated by ICH Q3A and Q3B.
ICH Q3A(R2): Impurities in New Drug Substances This guideline focuses on impurities in the active pharmaceutical ingredient (API), or drug substance. This compound, chemically identified as 3-(3-Methylcyclohexyl)-N-((R)-1-(naphthalen-1-yl) ethyl)propan-1-amine hydrochloride, is an organic impurity that can arise during the synthesis of Cinacalcet. droracle.ai ICH Q3A(R2) establishes thresholds for the reporting, identification, and qualification of such impurities based on the maximum daily dose (MDD) of the drug. droracle.ai
The typical maximum daily dose of Cinacalcet is 180 mg, although it can be as high as 360 mg in certain indications. nih.govpqri.org Based on these doses, which fall into the ">100 mg to 2 g/day " category, the following thresholds apply to this compound in the drug substance:
| Threshold | Definition | Limit (for MDD >100 mg to 2 g/day ) |
| Reporting | The level above which an impurity must be reported in a regulatory submission. | ≥ 0.05% |
| Identification | The level above which the structure of an impurity must be determined. | > 0.10% |
| Qualification | The level above which an impurity's biological safety must be established. | > 0.15% or 1.0 mg Total Daily Intake (whichever is lower) |
Qualification is the process of acquiring and evaluating data to establish the biological safety of an individual impurity at the specified level. hres.ca If the level of this compound exceeds the 0.15% threshold, its safety must be justified through toxicological studies or by demonstrating its presence at or below the qualified level in safety and clinical study batches. droracle.ai
ICH Q3B(R2): Impurities in New Drug Products This guideline addresses impurities that are degradation products of the drug substance or reaction products of the drug substance with excipients or the container closure system. pmda.go.jppmda.go.jp While this compound is primarily a process-related impurity from the drug substance, it must also be monitored in the finished drug product to ensure it does not increase during manufacturing or storage. The thresholds for reporting, identification, and qualification in the drug product are generally the same as those for the drug substance. mayoclinic.org
Compliance with Major Regulatory Authority Requirements (e.g., FDA, EMA, PMDA) Regarding Impurity Management
Major global regulatory authorities, including the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and Japan's Pharmaceuticals and Medical Devices Agency (PMDA), have all adopted the ICH Q3 guidelines. hres.capharmacopoeia.com Therefore, compliance with these guidelines is a primary requirement for the approval of Cinacalcet products in these regions.
Food and Drug Administration (FDA): The FDA's guidance for industry on impurities in new drug substances and products aligns with ICH Q3A and Q3B. hres.camhlw.go.jp Submissions for new drug applications (NDAs) and abbreviated new drug applications (ANDAs) must demonstrate that impurities are controlled within the established ICH thresholds. The FDA requires a thorough risk assessment and justification for any impurity exceeding qualification limits.
European Medicines Agency (EMA): The EMA also mandates adherence to ICH guidelines for marketing authorisation applications. pharmacopoeia.com The agency has published specific recommendations on impurities, emphasizing the need for manufacturers to review their processes to identify and mitigate impurity risks. pqri.org The control of impurities is a key component of the quality assessment of a medicinal product.
Pharmaceuticals and Medical Devices Agency (PMDA): The PMDA in Japan has implemented the ICH quality guidelines. hres.ca For both new and generic drugs, the control of impurities is expected to follow the concepts outlined in ICH Q3A and Q3B. hres.ca The PMDA requires manufacturers to establish appropriate control strategies based on data from the development and manufacturing stages to ensure the quality and safety of pharmaceuticals distributed in Japan.
Pharmacopoeial Requirements for Related Substances in Cinacalcet Monographs (e.g., USP, EP, BP, JP) and Implications for this compound
The major pharmacopoeias provide official standards for drug substances and products, including limits for impurities. These standards are legally binding in the regions where they apply.
United States Pharmacopeia (USP) and European Pharmacopoeia (EP): Cinacalcet Hydrochloride has monographs in both the USP and EP. These monographs typically include a "Related Substances" or "Organic Impurities" test, which sets limits for individual and total impurities. An impurity like this compound, if not explicitly named and assigned a specific limit (i.e., a "specified impurity"), would be controlled under the general limit for "any unspecified impurity." A typical limit for an individual unknown impurity in a drug substance is often aligned with the ICH identification threshold (e.g., not more than 0.10%). The total of all impurities is also controlled by a separate, higher limit (e.g., not more than 0.5% or 1.0%).
British Pharmacopoeia (BP): The BP generally harmonizes with the European Pharmacopoeia. While a specific monograph for Cinacalcet was not found in the public search results, it is expected that the requirements would be similar to those of the EP.
Japanese Pharmacopoeia (JP): The JP also establishes standards for pharmaceutical purity. In line with PMDA's adoption of ICH guidelines, the JP's approach to impurity control is based on similar principles. hres.cahres.ca Impurities are controlled via tests in the individual monographs, and if not specified, they fall under general limits for unspecified impurities.
For this compound, its control is ensured by the "unspecified impurities" limit within the relevant pharmacopoeial monograph. Manufacturers must use a validated analytical method, typically High-Performance Liquid Chromatography (HPLC), that is capable of separating and quantifying Impurity F from Cinacalcet and other related substances to demonstrate compliance.
Documentation and Reporting of Impurity Data in Regulatory Submissions for Cinacalcet
Comprehensive documentation on the control of this compound must be included in the Chemistry, Manufacturing, and Controls (CMC) section of a regulatory submission. This documentation serves to demonstrate that the impurity is consistently controlled to a safe and acceptable level.
Key components of the submission package include:
Identification and Characterization: A summary of the studies conducted to determine the chemical structure of this compound, especially if it exceeds the identification threshold. droracle.ai
Analytical Procedures: Detailed descriptions of the validated analytical methods used to detect and quantify the impurity. The documentation must prove the method is suitable for its intended purpose (e.g., specific, linear, accurate, precise, and has an appropriate quantitation limit below the reporting threshold). mayoclinic.org
Reporting of Batch Data: A tabulation of the levels of this compound found in multiple batches of the drug substance and drug product, including those used in clinical and stability studies. pmda.go.jp Results must be reported numerically (e.g., 0.08%) and not in general terms like "complies." droracle.ai
Justification of Specification: A rationale for the proposed acceptance criterion (limit) for this compound in the drug substance and product specifications. This justification should be based on batch data, stability data, and ICH qualification thresholds. mhlw.go.jp
Qualification Data: If the level of the impurity exceeds the ICH qualification threshold, a comprehensive safety data package is required. This may include toxicological studies or a thorough scientific justification based on metabolic data or literature. mhlw.go.jp
By providing this detailed information, manufacturers demonstrate to regulatory authorities that this compound is well-understood and adequately controlled, ensuring the quality and safety of the final Cinacalcet product.
Emerging Methodologies and Future Research Directions in Cinacalcet Impurity F Studies
Computational Chemistry and In Silico Modeling for Predicting and Understanding Cinacalcet (B1662232) Impurity F Formation
Computational chemistry and in silico modeling are becoming indispensable tools in modern pharmaceutical development for proactively managing impurities. raps.org These approaches allow for the theoretical prediction of potential impurities and their formation pathways, which can significantly guide process development and control strategies. raps.org
In silico methods can be employed to model the reaction mechanisms that could lead to the generation of Cinacalcet Impurity F. By simulating the reaction conditions, including temperature, pressure, and the presence of various reagents and catalysts, researchers can identify the thermodynamic and kinetic factors that favor the formation of this specific impurity. For instance, molecular docking simulations, a key tool in computational chemistry, can be used to study the interactions between reactants, intermediates, and catalysts. acs.org This understanding can help in redesigning the synthesis to avoid conditions that promote the creation of Impurity F.
Furthermore, predictive toxicology models can assess the potential risks associated with an impurity even before it is synthesized and isolated. By analyzing the structure of this compound, these models can estimate its potential for toxicity, which helps in setting appropriate control limits. acs.org This predictive power allows for a risk-based approach to impurity management from the earliest stages of development. raps.org
Development of Novel Analytical Technologies for Enhanced this compound Detection
The accurate detection and quantification of impurities at trace levels are critical for ensuring drug quality. numberanalytics.commt.com Analytical science is continually advancing, providing more sensitive, specific, and efficient methods for impurity profiling. biomedres.usapacsci.com
For Cinacalcet and its impurities, a variety of advanced analytical techniques have been developed. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the cornerstones of impurity analysis in the pharmaceutical industry. numberanalytics.comgrace.com A stability-indicating reverse-phase UPLC (RP-UPLC) method has been specifically developed for the quantitative estimation of Cinacalcet impurities, demonstrating high sensitivity and efficiency. nih.gov These chromatographic techniques are often coupled with mass spectrometry (LC-MS), a powerful hyphenated technique that provides not only quantitative data but also structural information, which is crucial for the unambiguous identification of impurities like Impurity F. numberanalytics.combiomedres.us
Other novel technologies are also being explored. High-Performance Thin-Layer Chromatography (HPTLC) offers a simple, cost-effective, and rapid screening method for the analysis of Cinacalcet. scirp.org Capillary Electrophoresis (CE) has also been applied for the simultaneous determination of enantiomeric purity and other impurities of Cinacalcet, showcasing its high resolving power. researchgate.net The continuous development of these and other techniques, such as Supercritical Fluid Chromatography (SFC), promises even greater capabilities for detecting and characterizing complex impurity profiles. apacsci.com
Table 1: Comparison of Analytical Technologies for Impurity Detection
| Technology | Principle | Advantages for Impurity F Detection |
|---|---|---|
| RP-UPLC | Reversed-phase chromatography using sub-2 µm particles. nih.gov | High resolution, sensitivity, and speed. nih.gov |
| LC-MS | Liquid chromatography combined with mass spectrometry. biomedres.us | Provides molecular weight and structural information for definitive identification. numberanalytics.com |
| HPTLC | Advanced form of thin-layer chromatography. biomedres.us | Cost-effective, high throughput, suitable for screening. scirp.org |
| Capillary Electrophoresis | Separation based on electrophoretic mobility in a capillary. researchgate.net | High efficiency, minimal sample/solvent use, excellent for chiral and ionic species. biomedres.us |
Green Chemistry Principles in the Design of Synthesis Routes to Minimize this compound Generation
Green chemistry, or sustainable chemistry, focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. totalpharmaceuticaltopics.commdpi.com Applying these principles to the synthesis of Cinacalcet can directly contribute to minimizing the formation of Impurity F and other unwanted by-products. totalpharmaceuticaltopics.com
Key green chemistry strategies include:
Use of Safer Solvents: Replacing traditional, hazardous organic solvents with greener alternatives like water, ethanol, or specialized green solvents such as deep eutectic solvents (DESs) can alter reaction pathways and reduce impurity formation. mdpi.commdpi.com Research has demonstrated the synthesis of a Cinacalcet precursor using a DES, highlighting a greener path forward. mdpi.com An environmentally friendly synthesis of Cinacalcet has also been reported using water as the reaction medium. google.com
Biocatalysis: The use of enzymes as catalysts can offer high selectivity and specificity under mild reaction conditions, significantly reducing the generation of by-products. mdpi.comeuropeanpharmaceuticalreview.com Integrating biocatalysis into the synthesis of Cinacalcet could provide a highly efficient and clean route that avoids the formation of Impurity F. acs.org
Process Intensification: Designing "cascade" or "one-pot" reactions, where multiple synthetic steps are carried out in a single reactor without isolating intermediates, can improve efficiency and reduce waste. europeanpharmaceuticalreview.com This approach minimizes handling and potential side reactions that could lead to impurities. mdpi.com
By designing the most direct synthetic route with the fewest steps and using less hazardous materials, the principles of green chemistry align with the goal of producing high-purity APIs with minimal environmental impact. europeanpharmaceuticalreview.com
Data Science, Chemometrics, and Machine Learning Applications in Impurity Profiling and Trend Analysis of this compound
The vast amount of data generated during pharmaceutical development and manufacturing can be harnessed using data science, chemometrics, and machine learning (ML) to gain deeper insights into impurity formation. researchgate.net These tools can analyze complex, multivariate data to identify patterns and relationships that may not be apparent through traditional analysis. ondalys.frmdpi.com
Chemometrics, which uses mathematical and statistical methods to analyze chemical data, is particularly valuable. ondalys.fr Techniques like Design of Experiments (DoE) are used to systematically study the effect of various process parameters on the formation of impurities. researchgate.net This approach was used in the development of a capillary electrophoresis method for Cinacalcet impurities, allowing for a comprehensive understanding of how different factors influence the separation. researchgate.net
Machine learning algorithms can be trained on historical manufacturing data (e.g., from HPLC and LC-MS analyses) to build predictive models. acs.orgnih.gov Such a model could predict the level of this compound based on specific starting material attributes and process conditions. This allows for proactive control, where adjustments can be made in real-time to prevent the impurity level from exceeding its limit. By analyzing trends over numerous batches, ML can also help identify subtle shifts in the process that might indicate a future problem with impurity control. acs.org
Lifecycle Management and Continuous Improvement Strategies for this compound Control
Impurity control is not a one-time activity but a continuous process that spans the entire lifecycle of a pharmaceutical product. raps.orgpqri.org A lifecycle management approach ensures that this compound is consistently controlled from development through to commercial manufacturing and beyond. pqri.orgcontractpharma.com
This strategy involves several key elements:
Initial Risk Assessment: During development, a thorough risk assessment is performed to identify all potential impurities, including Impurity F, and understand their potential sources. raps.orgpharmaknowledgeforum.com
Establishing a Control Strategy: Based on the risk assessment, a comprehensive control strategy is developed. This includes setting specifications for raw materials, defining critical process parameters (CPPs), and implementing in-process controls. grace.comchemicalsolutionsltd.com
Continuous Monitoring and Verification: The manufacturing process is continuously monitored to ensure it remains in a state of control and that Impurity F levels stay within the established limits. zamann-pharma.com
Change Management: Any proposed changes to the manufacturing process, such as a new supplier of a starting material, different equipment, or updated process parameters, trigger a re-evaluation of the risk assessment. pqri.org This ensures that the change does not adversely impact the impurity profile and the control of Impurity F. pqri.orgwestpharma.com
This proactive and continuous approach to improvement is a core principle of modern pharmaceutical quality systems and is essential for ensuring product quality and safety over the long term. pharmaknowledgeforum.com
Research into the Derivation of this compound from Novel Synthetic Precursors or Routes
As pharmaceutical companies seek more efficient and cost-effective manufacturing processes, research into novel synthetic routes for Cinacalcet is ongoing. mdpi.comresearchgate.net While these new routes may offer advantages, they also present the risk of generating new or different impurity profiles. ub.edu
Any new synthesis, whether it involves novel precursors, reagents, or catalysts, must be carefully scrutinized for its potential to form Impurity F or other related substances. For example, a change in a key intermediate or the reaction conditions used to couple the chiral amine with the side chain could open up alternative reaction pathways. ub.edubeilstein-journals.org Research has shown that even subtle changes, such as the agitation speed during scale-up, can unexpectedly lead to a significant increase in impurity formation. thieme-connect.de
Therefore, a critical area of research is the thorough characterization of the impurity profile resulting from any new synthetic route. This involves synthesizing and characterizing potential impurities to confirm their structures and developing analytical methods to detect them. thieme-connect.de A patent for the preparation of a "cinacalcet impurity" demonstrates the proactive work being done to create reference standards needed for such analysis. google.com This ensures that as the synthesis of Cinacalcet evolves, the understanding and control of Impurity F keep pace, guaranteeing the final product's quality and safety.
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for identifying and quantifying Cinacalcet Impurity F in drug substances?
- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) is the primary method for identification and quantification. Nuclear magnetic resonance (NMR) spectroscopy is critical for structural elucidation, particularly to differentiate impurities with similar retention times. Ensure method specificity by spiking drug samples with synthesized Impurity F and verifying resolution from other structurally related impurities (e.g., Cinacalcet N-Oxide) .
Q. How should researchers validate analytical methods for Impurity F to ensure regulatory compliance?
- Methodological Answer : Follow ICH Q2(R2) guidelines for validation parameters:
- Specificity : Demonstrate separation from Cinacalcet and other impurities (e.g., using forced degradation studies).
- Linearity : Test over a range of 50–150% of the specification limit.
- Accuracy : Spike recovery studies in triplicate at three concentration levels.
- Robustness : Vary HPLC parameters (column temperature, mobile phase pH) to assess method stability .
Q. What are the critical storage conditions for this compound reference standards?
- Methodological Answer : Store in airtight, light-resistant containers at ambient temperature (20–25°C) with desiccants to prevent hydrolysis or oxidation. Regularly monitor stability via accelerated stability studies (40°C/75% RH for 6 months) and compare degradation profiles using HPLC .
Advanced Research Questions
Q. How can researchers resolve contradictions in impurity profiles reported across different studies?
- Methodological Answer :
- Cross-validate methods : Compare HPLC-MS conditions (e.g., column type, gradient program) from conflicting studies.
- Synthesize and characterize impurities : Use synthetic standards (e.g., Impurity F, N-Oxide) to confirm retention times and spectral data.
- Statistical analysis : Apply multivariate analysis (e.g., PCA) to identify variables causing discrepancies in detection limits or recovery rates .
Q. What experimental strategies are effective for distinguishing Impurity F from co-eluting impurities during method development?
- Methodological Answer :
- Derivatization : Modify Impurity F with chiral derivatizing agents to enhance chromatographic separation.
- 2D-LC/MS : Use orthogonal separation mechanisms (e.g., ion-exchange followed by reversed-phase chromatography).
- Isotopic labeling : Synthesize deuterated analogs of Impurity F to track fragmentation patterns in MS .
Q. How to design forced degradation studies to evaluate Impurity F’s stability under ICH stress conditions?
- Methodological Answer :
- Acidic/alkaline hydrolysis : Reflux Cinacalcet in 0.1M HCl/NaOH at 60°C for 24 hours.
- Oxidative stress : Treat with 3% H2O2 at room temperature for 6 hours.
- Photolysis : Expose to UV light (ICH Q1B) and monitor degradation kinetics.
- Thermal stress : Heat at 80°C for 72 hours. Quantify degradation products using validated HPLC methods and assess correlation with Impurity F .
Q. What regulatory considerations apply when reporting impurity levels in Cinacalcet drug submissions?
- Methodological Answer :
- Thresholds : Align with ICH Q3A guidelines: reporting threshold (0.05%), identification threshold (0.10%), and qualification threshold (0.15%) for daily doses ≤2g/day.
- Justification of limits : Provide toxicological data (e.g., Ames test) for Impurity F if levels exceed thresholds.
- Documentation : Include batch-specific impurity profiles, method validation reports, and stability data in Common Technical Document (CTD) Sections 3.2.S.3.2 and 3.2.S.4.5 .
Methodological Challenges and Solutions
Q. How to address the lack of characterized spectroscopic data for Impurity F?
- Solution :
- Collaborate with specialized labs to synthesize high-purity Impurity F (≥95%) and characterize it using <sup>13</sup>C-DEPT NMR, FTIR, and high-resolution MS.
- Cross-reference with pharmacopeial monographs (e.g., USP) for analogous impurities to infer spectral patterns .
Q. What strategies ensure data integrity when reporting impurity levels in multi-institutional studies?
- Solution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
